molecular formula C20H19NO2S2 B4845645 3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4845645
M. Wt: 369.5 g/mol
InChI Key: MZKZXFBFTKTGSG-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized using various methods. The synthesis method used determines the purity and yield of the final product.

Scientific Research Applications

3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This compound has been tested against various microorganisms and has shown promising results. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of specific enzymes or proteins involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial and antifungal activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its broad-spectrum biological activities and its potential therapeutic applications. However, there are also limitations to its use. For example, the synthesis method used to prepare this compound can affect its purity and yield. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its biological activities.

Future Directions

There are several future directions for research on 3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further investigate its mechanism of action to better understand how it exerts its biological activities. Another direction is to test its efficacy in animal models of various diseases, such as cancer and inflammatory diseases. Additionally, there is potential for the development of analogs of this compound with improved biological activities and pharmacokinetic properties.

properties

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c1-14(2)13-21-19(22)18(25-20(21)24)12-15-7-6-10-17(11-15)23-16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKZXFBFTKTGSG-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(2-methylpropyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
3-isobutyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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